6-(trifluoromethyl)-1H-indazol-5-amine

Catalog No.
S6877400
CAS No.
1000373-75-0
M.F
C8H6F3N3
M. Wt
201.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(trifluoromethyl)-1H-indazol-5-amine

CAS Number

1000373-75-0

Product Name

6-(trifluoromethyl)-1H-indazol-5-amine

IUPAC Name

6-(trifluoromethyl)-1H-indazol-5-amine

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14)

InChI Key

MHRNJCQQTAOQEH-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=CC(=C1N)C(F)(F)F

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)C(F)(F)F

Chemical Properties

6-(Trifluoromethyl)-1H-indazol-5-amine (6-(CF3)-InDA) is a heterocyclic molecule containing a five-membered indazole ring fused to a six-membered benzene ring. The presence of the trifluoromethyl group (CF3) and the amine group (NH2) are thought to contribute to its potential biological activity [].

Potential Applications

Research suggests 6-(CF3)-InDA may have interesting properties for further scientific investigation. Some potential applications include:

  • Inhibition of CYP3A4: This is a liver enzyme involved in the metabolism of many drugs. 6-(CF3)-InDA may inhibit CYP3A4, potentially affecting the metabolism of co-administered drugs.

6-(Trifluoromethyl)-1H-indazol-5-amine is a compound with the molecular formula C8H6F3N3C_8H_6F_3N_3 and a molecular weight of 201.15 g/mol. It belongs to the indazole class of compounds, characterized by a five-membered ring structure containing nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. The IUPAC name for this compound is 6-(trifluoromethyl)-1H-indazol-5-amine, and it is often referred to by its synonyms, such as 5-amino-6-trifluoromethylindazole .

Typical for indazole derivatives, including:

  • N-Alkylation: The amino group can be alkylated using alkyl halides, leading to a variety of derivatives.
  • Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds, facilitating further functionalization.
  • Ugi Reaction: A multi-component reaction that can generate diverse products by combining amines, acids, and isocyanides .

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.

Indazole derivatives, including 6-(trifluoromethyl)-1H-indazol-5-amine, exhibit diverse biological activities. They have been studied for their potential as:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Some derivatives show promising inhibitory effects on FGFRs, which are crucial in cancer progression .
  • Anti-inflammatory Agents: Indazole compounds have been linked to anti-inflammatory properties through modulation of various signaling pathways.
  • Anticancer Agents: Due to their ability to inhibit specific kinases involved in tumor growth, these compounds are being explored for cancer therapy .

Several synthetic routes have been developed for producing 6-(trifluoromethyl)-1H-indazol-5-amine:

  • Hydrazine Hydrate Reaction: This method involves reacting trifluoromethyl-substituted carbonyl compounds with hydrazine hydrate to form indazole derivatives.
  • Cyclization Reactions: Utilizing starting materials like phenylhydrazines and suitable electrophiles can lead to the formation of the indazole core .
  • Functional Group Transformations: Post-synthesis modifications can introduce additional functional groups or alter existing ones to enhance biological activity .

The applications of 6-(trifluoromethyl)-1H-indazol-5-amine are mainly in the pharmaceutical industry:

  • Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting various diseases, particularly cancers related to FGFR pathways.
  • Research Tool: It serves as a model compound in studies exploring the structure-activity relationship of indazole derivatives .

Interaction studies involving 6-(trifluoromethyl)-1H-indazol-5-amine focus on its binding affinity to various biological targets:

  • Kinase Inhibition Profiles: Research has shown that modifications in the indazole structure can significantly affect binding affinity and selectivity towards kinases such as FGFRs.
  • Molecular Docking Studies: Computational studies provide insights into how this compound interacts at the molecular level with target proteins, helping guide further modifications for enhanced efficacy .

Several compounds share structural similarities with 6-(trifluoromethyl)-1H-indazol-5-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-AminoindazoleLacks trifluoromethyl groupBasic structure without fluorinated substituents
6-MethylindazoleContains a methyl groupDifferent substitution pattern affecting activity
7-TrifluoromethylindoleIndole instead of indazoleVariation in ring structure impacting properties
4-TrifluoromethylbenzeneAromatic ring without nitrogenNon-indazole structure with distinct reactivity

These comparisons highlight the unique trifluoromethyl substitution on the indazole ring of 6-(trifluoromethyl)-1H-indazol-5-amine, which significantly influences its biological activity and chemical properties.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

201.05138169 g/mol

Monoisotopic Mass

201.05138169 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

Explore Compound Types